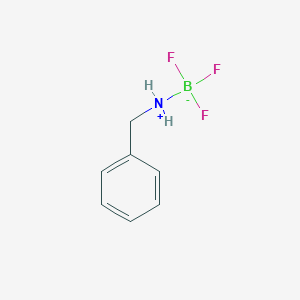

(Benzylammonio)trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Benzylammonio)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. It is a member of the organotrifluoroborate family, which are known for their stability and ease of handling. These compounds are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (Benzylammonio)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general reaction can be represented as: [ \text{RB(OH)₂} + \text{KHF₂} \rightarrow \text{K[RBF₃]} + \text{H₂O} ] This method is safe, rapid, and scalable, providing good to excellent yields of analytically pure product .

Industrial Production Methods: Industrial production of organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The scalability of the process makes it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: (Benzylammonio)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate anion.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

(Benzylammonio)trifluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Benzylammonio)trifluoroborate in Suzuki-Miyaura coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The trifluoroborate anion transfers the organic group to the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Potassium Trifluoroborate: Similar in structure but with potassium as the cation.

Sodium Trifluoroborate: Similar but with sodium as the cation.

Lithium Trifluoroborate: Similar but with lithium as the cation.

Uniqueness: (Benzylammonio)trifluoroborate is unique due to its specific cation, which can influence its reactivity and stability. The presence of the benzylammonio group can provide additional functionalization opportunities, making it a versatile reagent in organic synthesis .

Biologische Aktivität

(Benzylammonio)trifluoroborate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article focuses on its biological activity, synthesis, and applications, drawing from diverse research sources.

Overview of this compound

This compound is classified as an organoboron compound, specifically a salt derived from benzylamine and trifluoroboric acid. The trifluoroborate moiety enhances the stability and reactivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily linked to its role in facilitating the synthesis of arylethylamines, which are significant pharmacophores in numerous therapeutic agents. The compound acts as a coupling partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds that are crucial for constructing complex molecular architectures .

Pharmacological Applications

Research has highlighted several potential pharmacological applications of arylethylamines synthesized using this compound:

- Antidepressants : Arylethylamines are structurally related to various antidepressant drugs, suggesting that this compound could be utilized in synthesizing new antidepressant candidates.

- Antipsychotics : Some derivatives have shown promise in treating psychotic disorders.

- Stimulants : Compounds derived from this scaffold may exhibit stimulant properties, making them relevant in the context of attention deficit hyperactivity disorder (ADHD) treatments .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves the reaction of benzylamine with trifluoroboric acid under controlled conditions. The resulting salt can be utilized in various cross-coupling reactions.

Reaction Conditions

- Catalysts : Palladium catalysts are commonly employed to facilitate the cross-coupling reactions involving this compound.

- Solvents : A mixture of solvents is often used to optimize yields, with ratios adjusted based on the specific reaction conditions .

Case Studies

Several studies have demonstrated the utility of this compound in synthesizing biologically active compounds:

- Synthesis of Phenethylamines :

- Development of Novel Antidepressants :

- Stimulant Activity Assessment :

Comparative Analysis of Biological Activity

Eigenschaften

IUPAC Name |

(benzylazaniumyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BF3N/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQQQJDPQLJAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([NH2+]CC1=CC=CC=C1)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-99-1 |

Source

|

| Record name | (T-4)-(Benzenemethanamine)trifluoroboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.